molecular formula C5H12N2O B1623086 N'-hydroxypentanimidamide CAS No. 67015-06-9

N'-hydroxypentanimidamide

Cat. No.: B1623086
CAS No.: 67015-06-9
M. Wt: 116.16 g/mol
InChI Key: RRNLVICCUZTJOW-UHFFFAOYSA-N
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Description

N’-hydroxypentanimidamide is a chemical compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydroxyl group attached to a pentanimidamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxypentanimidamide typically involves the reaction of pentanamide with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product . The general reaction scheme can be represented as follows:

Pentanamide+HydroxylamineN’-hydroxypentanimidamide\text{Pentanamide} + \text{Hydroxylamine} \rightarrow \text{N'-hydroxypentanimidamide} Pentanamide+Hydroxylamine→N’-hydroxypentanimidamide

Industrial Production Methods

Industrial production of N’-hydroxypentanimidamide follows similar synthetic routes but on a larger scale. Continuous flow methods are often employed to ensure efficient and consistent production. These methods involve the precise introduction of reactants into a flow reactor, where the reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypentanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert N’-hydroxypentanimidamide to primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-hydroxypentanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxypentanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

    N-hydroxyphthalimide: Known for its use as a radical precursor in organic synthesis.

    N-hydroxybenzimidamide: Similar structure but with a benzene ring, used in various chemical reactions.

Uniqueness

N’-hydroxypentanimidamide is unique due to its specific structure, which allows for distinct reactivity and interaction with biological targets. Its hydroxyl group and pentanimidamide backbone provide a versatile platform for chemical modifications and applications .

Properties

IUPAC Name

N'-hydroxypentanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-2-3-4-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNLVICCUZTJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399750
Record name N'-hydroxypentanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67015-06-9
Record name N'-hydroxypentanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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